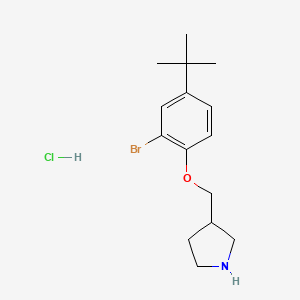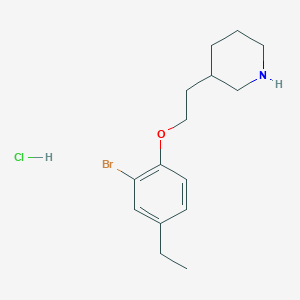![molecular formula C11H24ClNO2 B1442844 4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1219949-03-7](/img/structure/B1442844.png)
4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Cytotoxic and Anticancer Agents
4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride and its derivatives have been explored for their potential as cytotoxic and anticancer agents. A study by Dimmock et al. (1998) highlighted the synthesis of various piperidinol hydrochlorides, noting their significant cytotoxicity towards murine and human tumor cells. Some compounds in this class displayed promising in vivo activity against colon cancers, suggesting their role as new classes of cytotoxic agents (Dimmock et al., 1998).
Antimicrobial Activities
The synthesis and antimicrobial activities of derivatives of piperidine, including this compound, have been investigated. Ovonramwen et al. (2019) synthesized a derivative that showed moderate antimicrobial activities against various microorganisms, indicating the potential of these compounds in addressing bacterial and fungal infections (Ovonramwen et al., 2019).
Antihypertensive Potential
Research on piperidine derivatives, including this compound, has extended into the field of cardiovascular diseases. Takai et al. (1986) synthesized piperidine derivatives that demonstrated significant antihypertensive activity in animal models. This suggests the potential use of these compounds in managing hypertension (Takai et al., 1986).
Anti-acetylcholinesterase Activity
Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, relevant in the context of neurodegenerative diseases like Alzheimer's. Sugimoto et al. (1990) found that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a related class, showed potent inhibition of acetylcholinesterase. This could pave the way for developing new treatments for dementia and related disorders (Sugimoto et al., 1990).
properties
IUPAC Name |
4-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-2-13-9-10-14-8-5-11-3-6-12-7-4-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYPWDRLOXUKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219949-03-7 | |
| Record name | Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)

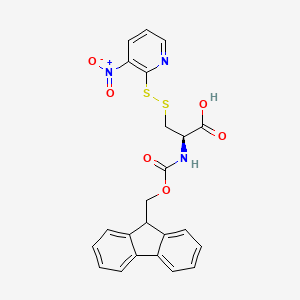
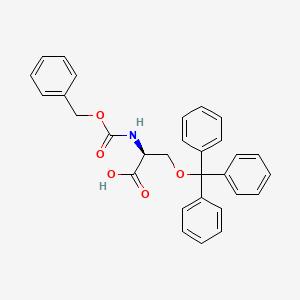
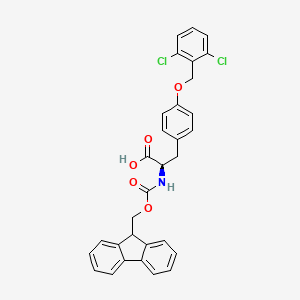

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)



![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
